

Skepinone-L vs BIRB 796 efficacy

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Compound Focus: Skepinone-L

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BIRB 796 at a Glance

The table below summarizes the key characteristics and efficacy data for BIRB 796 gathered from the scientific literature.

Aspect	Details on BIRB 796
Other Names	Doramapimod [1] [2]
Primary Target	p38 mitogen-activated protein kinase (MAPK) [3] [1]
Mechanism of Action	High-affinity allosteric inhibitor that binds to a site distinct from the ATP-binding pocket, stabilizing an inactive conformation [3] [4] [5].
Key Finding	Acts as a "dual-action" inhibitor: blocks active site and promotes dephosphorylation/inactivation of p38 α by phosphatases [5].
Inhibitory Activity (Kd)	50 - 100 pM (picomolar) for p38 MAPK [1]
Cellular Efficacy (IC50)	Inhibits LPS-induced TNF α production in human PBMCs (IC50 = 21 nM) [1]
Anti-tumor Efficacy (in vitro)	Inhibits proliferation, migration, and invasion of glioblastoma (GBM) cells (U87, U251) at micromolar (μ M) concentrations [3].

| **Key Experimental Models** | • *In vitro* kinase assays • Human cell lines (e.g., THP-1 monocytes, U87/U251 glioblastoma) • Mouse cell lines (e.g., Raw 264.7 macrophages) [3] [4] [5] |

Key Experimental Data and Findings

The efficacy of BIRB 796 has been demonstrated across various experimental models.

- **Inflammation Models:** BIRB 796 significantly suppressed lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like TNF α and IL-8 in human THP-1 monocytic cells. However, this anti-inflammatory effect was **cell-type dependent**, as it was not observed in mouse Raw 264.7 macrophages [4].
- **Cancer Models (Glioblastoma):** In U87 and U251 human glioblastoma cell lines, BIRB 796 treatment led to:
 - **Reduced Proliferation:** Dose-dependent decrease in cell viability, as measured by CCK-8 assay and EdU staining [3].
 - **Inhibited Invasion & Migration:** Significant reduction in cell invasion through Matrigel in Transwell assays and impaired wound healing in scratch assays [3].
 - **Molecular Changes:** Downregulation of key proteins involved in cancer progression, such as MMP-2, Vimentin, Cyclin D1, and phosphorylated p38 (p-p38) [3].

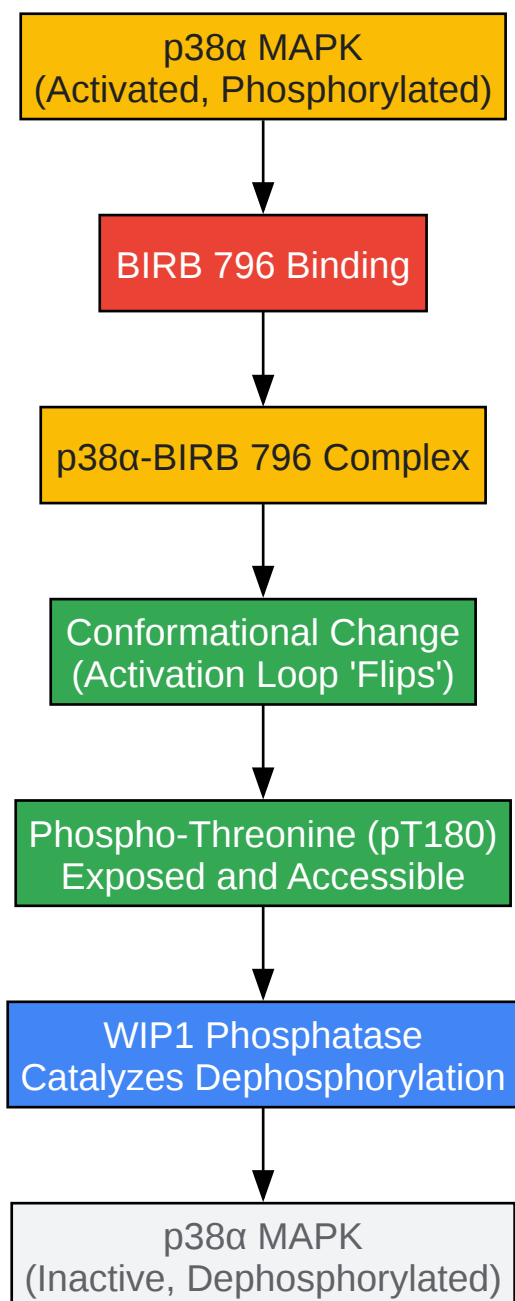
Overview of Key Experimental Protocols

The findings on BIRB 796 are supported by standard and robust laboratory methods.

- **Cell Viability/Proliferation Assays:** **Cell Counting Kit-8 (CCK-8)** and **5-ethynyl-2'-deoxyuridine (EdU) staining** were used to measure the anti-proliferative effects on cancer cells [3].
- **Migration and Invasion Assays:** **Wound healing (scratch) assay** to monitor 2D cell migration and **Transwell assay with Matrigel coating** to quantitatively measure cell invasion [3].
- **Gene and Protein Expression Analysis:** **Quantitative Real-Time PCR (qPCR)** to measure mRNA levels of target genes and **Western Blot** to detect and quantify specific proteins and their phosphorylation status [3] [4].
- **Enzyme-Linked Immunosorbent Assay (ELISA):** Used to precisely measure the concentration of specific cytokines (e.g., TNF α , IL-8) in cell culture supernatants [4].

A Deeper Look: BIRB 796's Dual-Action Mechanism

Recent structural biology research has revealed a sophisticated dual mechanism for BIRB 796 that goes beyond simple inhibition [5]. The diagram below illustrates how it simultaneously blocks kinase activity and promotes enzymatic dephosphorylation.



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This dual-action mechanism enhances the inhibitory effect on p38α signaling, representing a more profound and potentially longer-lasting inactivation compared to traditional ATP-competitive inhibitors [5].

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